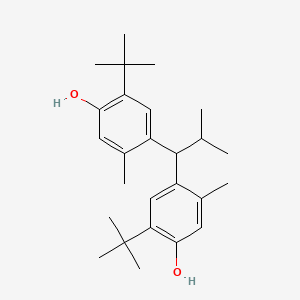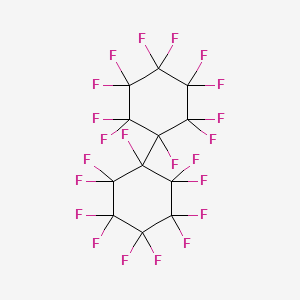
Docosafluorobicyclohexyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosafluorobicyclohexyl is a fluorinated organic compound with the molecular formula C₁₂F₂₂. It is known for its unique chemical properties, including high thermal stability and chemical inertness. This compound is part of the broader class of perfluorinated compounds, which are characterized by the replacement of hydrogen atoms with fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Docosafluorobicyclohexyl can be synthesized through the fluorination of bicyclohexyl compounds. The process typically involves the use of elemental fluorine or other fluorinating agents under controlled conditions to ensure complete fluorination. The reaction is usually carried out in a specialized reactor designed to handle the highly reactive nature of fluorine gas.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are conducted in high-pressure reactors with stringent safety measures due to the hazardous nature of fluorine gas. The final product is purified through distillation or other separation techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: Docosafluorobicyclohexyl primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Substitution: Reagents such as electrophiles (e.g., halogens) can be used under controlled conditions to introduce new functional groups.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield fluorinated amines, while electrophilic substitution with halogens can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Docosafluorobicyclohexyl has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds. Its stability makes it an ideal candidate for studying reaction mechanisms involving fluorinated substrates.
Biology: In biological research, this compound is used as a probe to study the interactions of fluorinated compounds with biological molecules.
Medicine: The compound’s inertness and stability make it a potential candidate for drug delivery systems, where it can be used to encapsulate and protect active pharmaceutical ingredients.
Industry: this compound is used in the production of high-performance materials, such as fluoropolymers and lubricants, due to its excellent thermal and chemical resistance.
Wirkmechanismus
The mechanism of action of docosafluorobicyclohexyl is primarily related to its chemical inertness and stability. The compound interacts with other molecules through weak van der Waals forces rather than strong covalent bonds. This property makes it an excellent candidate for applications where minimal chemical reactivity is desired. In biological systems, it can interact with lipid membranes and proteins without causing significant disruption, making it useful for studying membrane dynamics and protein-lipid interactions.
Vergleich Mit ähnlichen Verbindungen
Perfluorocyclohexane: Similar in structure but with a different ring system. It shares the high thermal stability and chemical inertness of docosafluorobicyclohexyl.
Perfluorodecalin: Another fluorinated compound with similar properties, used in medical applications such as oxygen carriers.
Uniqueness: this compound is unique due to its bicyclic structure, which imparts additional rigidity and stability compared to monocyclic fluorinated compounds. This structural feature makes it particularly useful in applications requiring high-performance materials with exceptional stability.
Eigenschaften
CAS-Nummer |
558-64-5 |
|---|---|
Molekularformel |
C12F22 |
Molekulargewicht |
562.09 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)cyclohexane |
InChI |
InChI=1S/C12F22/c13-1(3(15,16)7(23,24)11(31,32)8(25,26)4(1,17)18)2(14)5(19,20)9(27,28)12(33,34)10(29,30)6(2,21)22 |
InChI-Schlüssel |
GMCSXODATYPNOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)

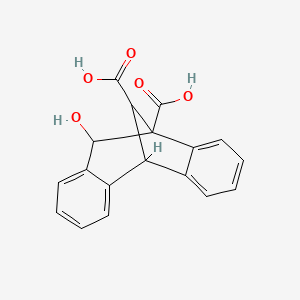

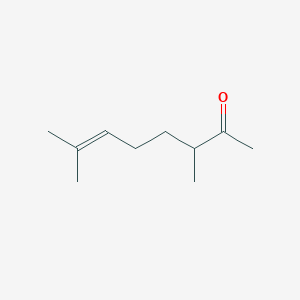
![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)



![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
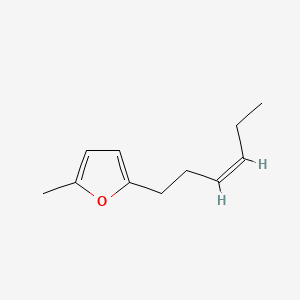
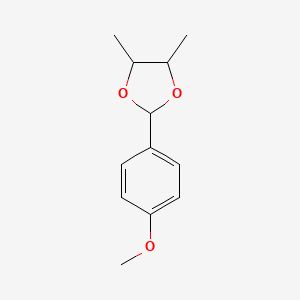
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)
